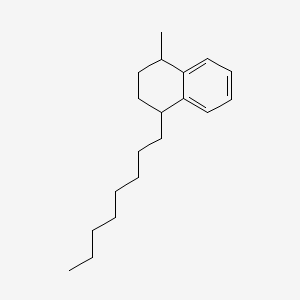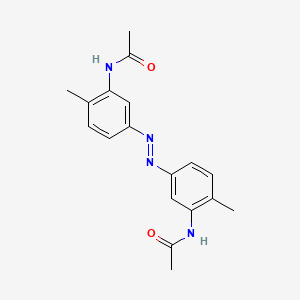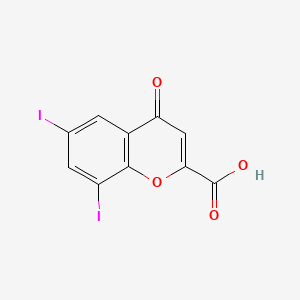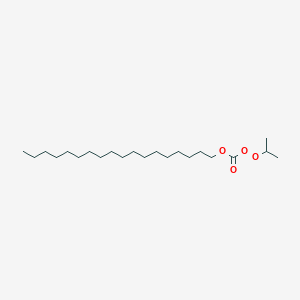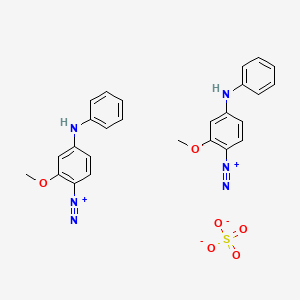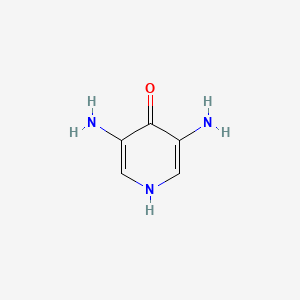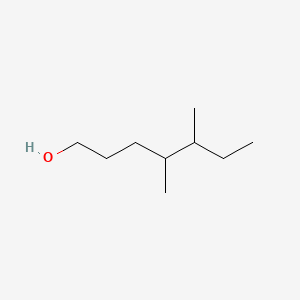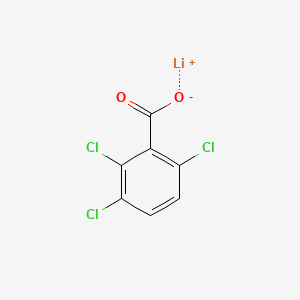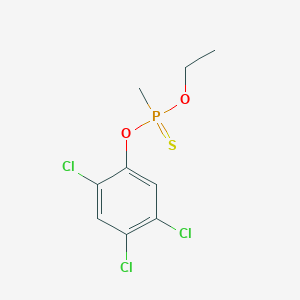
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with methyl, ethyl, and trichlorophenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphonothioic acid with methyl and ethyl alcohols in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or crystallization techniques to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific structural configuration, which includes the trichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
3070-10-8 |
|---|---|
Molecular Formula |
C9H10Cl3O2PS |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
ethoxy-methyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
MUOCZEBYTDAKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



